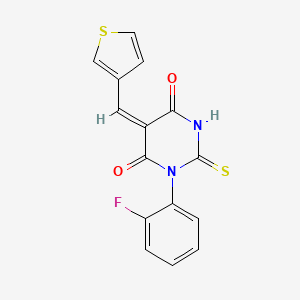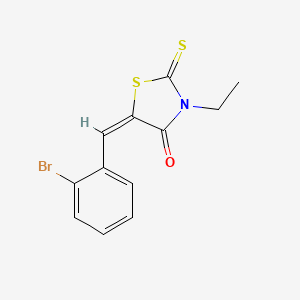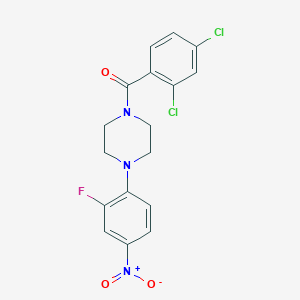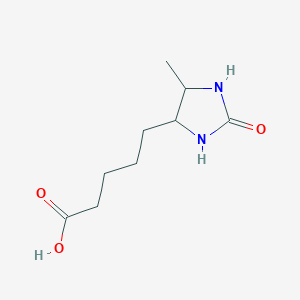![molecular formula C20H27NO3 B4895027 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine, also known as BPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. BPPB is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways that regulate various cellular processes.
Applications De Recherche Scientifique
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential applications in the field of drug discovery. As a selective inhibitor of PKC, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. By inhibiting the activity of PKC, this compound disrupts these cellular processes, leading to the observed anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its selectivity for PKC. Unlike other PKC inhibitors, this compound does not inhibit the activity of other kinases, which can lead to off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound is relatively unstable and can degrade over time, which can affect its potency.
Orientations Futures
There are several future directions for the study of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Finally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine involves a multi-step process that starts with the reaction of 4-bromophenol with potassium carbonate in dimethylformamide (DMF) to form 4-hydroxyphenyl acetate. The resulting compound is then reacted with 4-(benzyloxy)phenol in the presence of cesium carbonate in DMF to form 4-[4-(benzyloxy)phenoxy]phenyl acetate. The final step involves the reaction of 4-[4-(benzyloxy)phenoxy]phenyl acetate with N-(2-methoxyethyl)-1-butanamine in the presence of triethylamine to form this compound.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-14-21-13-5-6-15-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVWWSISHPNRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)

![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)
